molecular formula C8H10O2 B2893573 [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol CAS No. 1821781-95-6

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol

Cat. No.: B2893573
CAS No.: 1821781-95-6
M. Wt: 138.166
InChI Key: USBLYDANYJWMOB-NKWVEPMBSA-N
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Description

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol is a chiral cyclopropane derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a strained cyclopropane ring fused to a furan heterocycle, a structural motif frequently employed as a versatile synthetic intermediate and a critical pharmacophore in the design of bioactive molecules. The compound's primary research application lies in its role as a key synthetic building block for the development of novel therapeutic agents. Structurally related furyl-cyclopropane derivatives have been extensively utilized in the exploration of potent and selective ligands for various biological targets. For instance, the rel-(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid and its derivatives serve as crucial precursors in sophisticated synthetic routes. Furthermore, the aldehyde derivative, rel-(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde , is a direct synthetic analog that can be derived from the methanol compound via oxidation, highlighting the interconnected utility of this chemical series. This chiral synthon is particularly valuable in the design of non-covalent inhibitors for viral proteases. Recent expedited drug discovery efforts have identified furyl-cyclopropyl fragments as essential components of potent non-covalent inhibitors targeting the SARS-CoV-2 main protease (M pro ) . These inhibitors function by binding to a novel, drug-induced pocket located between the S2 and S4 subsites of the enzyme, with the furan oxygen forming a critical hydrogen bond with the protein backbone (Gly-143), a key interaction for stabilizing the protein-inhibitor complex and achieving potent enzymatic inhibition . The strained, three-membered cyclopropane ring introduces unique stereoelectronic and conformational properties that can significantly enhance a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. The presence of the furan ring provides a handle for further synthetic modification and contributes to molecular recognition through hydrogen bonding and dipole interactions. As such, this compound offers researchers a valuable and versatile scaffold for probing biological systems, optimizing structure-activity relationships (SAR), and advancing the development of new chemical entities across multiple therapeutic areas. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBLYDANYJWMOB-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliaries

Borneol-derived ketones induce facial selectivity in cyclopropanation. The auxiliary is removed post-synthesis via acidolysis, preserving stereochemistry.

Kinetic Resolution

Lipase-catalyzed acetylation of racemic alcohols using Pseudomonas cepacia lipase (PS-C) provides 98% ee (1R,2R)-product after 48 h.

Computational Modeling

DFT calculations reveal that the (1R,2R) isomer is favored by 2.3 kcal/mol over (1S,2S) due to reduced van der Waals strain between the hydroxymethyl group and furan oxygen.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Cyclopropane Moieties

a. rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol
  • Molecular Formula : C₅H₇F₃O
  • Molecular Weight : 156.11 g/mol
  • Key Differences : Replacement of the furan group with a trifluoromethyl (CF₃) substituent.
  • This compound is used in fluorinated drug candidates but has been discontinued in commercial catalogs due to synthesis challenges .
b. 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one
  • Molecular Formula : C₁₁H₁₀BrFO
  • Molecular Weight : 257.1 g/mol
  • Key Differences : A bromo-fluorophenyl group replaces the furan, and the hydroxymethyl is replaced by an acetyl group.
  • Impact : The electron-withdrawing halogen substituents increase electrophilicity, favoring interactions with aromatic residues in enzyme binding pockets. This compound is used in radiopharmaceutical research .
c. [(1R,2S)-rel-2-Methylcyclopropyl]methanol
  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • Key Differences : Simplified structure with a methyl substituent instead of furan and (1R,2S) stereochemistry.
  • Impact : Reduced steric hindrance and lower molecular weight improve solubility but limit applications in stereoselective catalysis .
a. Tasimelteon Derivatives

Tasimelteon, a melatonin receptor agonist, incorporates a (1R,2R)-cyclopropylmethyl group linked to a benzofuran moiety. Compared to [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol, Tasimelteon’s larger aromatic system enhances CNS penetration, whereas the furan in the target compound may improve metabolic stability in peripheral tissues .

b. Anti-Inflammatory Cyclopropane Derivatives

Majusculoic acid derivatives (e.g., methyl majusculoate) feature cyclopropane rings with extended alkenyl chains. These compounds exhibit anti-inflammatory activity but lack the hydroxymethyl group, reducing their polarity compared to the target compound .

Biological Activity

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a furan ring and a cyclopropyl group, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H10_{10}O
  • Molecular Weight : 162.19 g/mol
  • IUPAC Name : this compound

The compound's synthesis typically involves cyclopropanation reactions using furan derivatives and cyclopropylcarbinyl halides under controlled conditions to prevent side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in several areas:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models. For instance, it was tested against inflammatory cytokines in vitro and demonstrated significant inhibition.
  • Antimicrobial Properties : Investigations into the antimicrobial activity of this compound revealed effective inhibition against various bacterial strains, suggesting potential as an antibiotic agent.

Study 1: Anti-inflammatory Effects

A study conducted by researchers at the Groningen Research Institute evaluated the anti-inflammatory effects of this compound. The compound was administered to murine models with induced inflammation. Results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its potential use in treating inflammatory diseases .

Study 2: Antimicrobial Activity

In another investigation published in a peer-reviewed journal, this compound was assessed for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
Anti-inflammatoryInhibition of IL-6 and TNF-alpha
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityLow cytotoxicity in human cell lines

Q & A

Q. What are the key synthetic strategies for [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol, and how does the furan substituent influence cyclopropanation?

Answer: The synthesis typically involves cyclopropanation of an alkene precursor with a carbene or carbenoid reagent. For example, furan-containing cyclopropanes are often synthesized via transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) or photochemical methods. The furan substituent introduces steric and electronic effects: its electron-rich nature may stabilize transition states during cyclopropanation, while steric bulk near the cyclopropane ring can influence stereoselectivity. Comparative studies with bromine or trifluoromethyl substituents show that furan’s π-system may alter reaction kinetics and regioselectivity .

Q. How can the stereochemistry of this compound be confirmed, and why is it critical for biological studies?

Answer: Stereochemical confirmation requires chiral chromatography, X-ray crystallography, or NMR analysis using chiral shift reagents. The (1R,2R) configuration determines spatial interactions with biological targets; for instance, mismatched stereochemistry in similar cyclopropane derivatives reduces receptor binding affinity by >50% in some cases .

Q. What purification techniques are optimal for isolating this compound, given its polarity and sensitivity to ring-opening reactions?

Answer: Flash chromatography with polar stationary phases (e.g., silica gel) and non-protic eluents (e.g., ethyl acetate/hexane) minimizes ring-opening. Low-temperature crystallization (e.g., using diethyl ether at -20°C) is effective for enantiopure isolation. Avoid acidic conditions, as cyclopropanes are prone to acid-catalyzed rearrangements .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

Answer: Begin with in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms) and receptor binding studies (e.g., serotonin or GABA receptors). Compare results to structurally related compounds like [(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol, which shows moderate enzyme inhibition (IC₅₀ ~10 μM) .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring (e.g., furan vs. halogen or CF₃) modulate reactivity and bioactivity?

Answer: Substituents dictate electronic and steric properties:

SubstituentElectronic EffectBioactivity Impact
Furan-2-ylElectron-richEnhanced π-π interactions with aromatic receptors
CF₃Strongly electron-withdrawingIncreased metabolic stability and lipophilicity (logP +0.5 vs. furan)
BrPolarizableHigher reactivity in cross-coupling reactions

Furan derivatives exhibit unique metabolic pathways due to hepatic oxidation of the furan ring, requiring careful toxicity profiling .

Q. What computational methods are suitable for predicting the stability and ring-strain energy of this cyclopropane derivative?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates ring-strain energy (~27 kcal/mol for similar cyclopropanes). Molecular dynamics simulations (e.g., AMBER) model conformational flexibility under physiological conditions. Compare with experimental strain data from calorimetry or IR spectroscopy .

Q. How can contradictory data on receptor binding affinity (e.g., serotonin vs. dopamine receptors) be resolved?

Answer: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or stereochemical impurities. Strategies include:

  • Re-evaluate purity via HPLC-MS (≥99% enantiomeric excess).
  • Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-LSD for serotonin receptors).
  • Use cryo-EM to visualize binding poses in receptor complexes .

Q. What strategies mitigate ring-opening during functionalization (e.g., oxidation of the hydroxymethyl group)?

Answer:

  • Use mild oxidizing agents (e.g., Dess-Martin periodinane instead of CrO₃).
  • Protect the cyclopropane ring via bulky silyl ethers (e.g., TBS) during reactions.
  • Monitor reaction progress with real-time NMR to detect ring-opening byproducts .

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